molecular formula C14H17N5O2S B4406284 1-cyclohexyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole

1-cyclohexyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole

Cat. No. B4406284
M. Wt: 319.38 g/mol
InChI Key: JGKWOTAPXMZSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrazole derivative, which is a class of organic compounds that are widely used in medicinal chemistry, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in the biosynthesis of DNA and RNA. This leads to the disruption of cell growth and division, which ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in DNA and RNA synthesis. Physiologically, this compound has been shown to inhibit the growth of cancer cells and certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-cyclohexyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole in lab experiments is its potential as a building block for the synthesis of other biologically active compounds. However, one limitation is the lack of information on its toxicity and potential side effects.

Future Directions

There are several future directions for research on 1-cyclohexyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, more research is needed to evaluate its potential as an antitumor agent and antibacterial and antifungal agent. Additionally, studies on its toxicity and potential side effects are necessary to determine its safety for use in humans. Finally, the synthesis of new derivatives of this compound and their biological activities should be explored to identify new potential applications in various fields.

Scientific Research Applications

1-cyclohexyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole has shown promising applications in scientific research. It has been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. Moreover, this compound has also been studied for its antibacterial and antifungal properties. In addition, this compound has been used as a building block in the synthesis of other biologically active compounds.

properties

IUPAC Name

1-cyclohexyl-5-[(4-nitrophenyl)methylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c20-19(21)13-8-6-11(7-9-13)10-22-14-15-16-17-18(14)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKWOTAPXMZSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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